molecular formula C20H24N2O7S2 B383752 Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate CAS No. 612044-99-2

Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate

Cat. No.: B383752
CAS No.: 612044-99-2
M. Wt: 468.5g/mol
InChI Key: UFYAYQXZOHVCMT-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate typically involves multi-step organic reactions. One common synthetic route includes:

    Formation of the Thiophene Core: The thiophene ring is synthesized through a series of reactions starting from simple precursors like 2-acetylthiophene

    Introduction of the Piperazine Ring: The piperazine ring is introduced via nucleophilic substitution reactions, where a suitable piperazine derivative reacts with the thiophene core.

    Sulfonylation: The sulfonyl group is introduced through sulfonylation reactions, typically using reagents like sulfonyl chlorides under basic conditions.

    Methoxyphenyl Substitution: The methoxyphenyl group is attached to the piperazine ring through electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the use of catalysts to increase yield and reduce reaction times.

Chemical Reactions Analysis

Types of Reactions

Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The compound can be reduced to remove the sulfonyl group or reduce the carboxylate groups to alcohols.

    Substitution: Electrophilic and nucleophilic substitution reactions can occur on the aromatic rings and the piperazine ring.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) under acidic or basic conditions.

    Reduction: Reagents like lithium aluminum hydride (LiAlH({4})).

    Substitution: Halogenating agents, nucleophiles like amines or thiols, and electrophiles like alkyl halides.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Alcohols or amines.

    Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a ligand in receptor studies.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anti-cancer activities.

    Industry: Utilized in the development of new materials with specific electronic or optical properties.

Mechanism of Action

The mechanism of action of Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signal transduction pathways.

Comparison with Similar Compounds

Similar Compounds

  • Dimethyl 5-[4-(2-chlorophenyl)piperazin-1-yl]sulfonyl-3-methylthiophene-2,4-dicarboxylate
  • Dimethyl 5-[4-(2-fluorophenyl)piperazin-1-yl]sulfonyl-3-methylthiophene-2,4-dicarboxylate

Uniqueness

Dimethyl 5-((4-(2-methoxyphenyl)piperazin-1-yl)sulfonyl)-3-methylthiophene-2,4-dicarboxylate is unique due to the presence of the methoxy group on the phenyl ring, which can influence its electronic properties and binding affinity to molecular targets

Properties

IUPAC Name

dimethyl 5-[4-(2-methoxyphenyl)piperazin-1-yl]sulfonyl-3-methylthiophene-2,4-dicarboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H24N2O7S2/c1-13-16(18(23)28-3)20(30-17(13)19(24)29-4)31(25,26)22-11-9-21(10-12-22)14-7-5-6-8-15(14)27-2/h5-8H,9-12H2,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UFYAYQXZOHVCMT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=C1C(=O)OC)S(=O)(=O)N2CCN(CC2)C3=CC=CC=C3OC)C(=O)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H24N2O7S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

468.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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